molecular formula C18H22N2O4S2 B2928416 methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate CAS No. 2034335-92-5

methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2928416
CAS No.: 2034335-92-5
M. Wt: 394.5
InChI Key: NLEVWQWSLUKIIA-UHFFFAOYSA-N
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Description

Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is a sulfonamide-based compound featuring a methyl benzoate core linked to a sulfamoyl group. The sulfamoyl nitrogen is substituted with a (4-cyclohexylthiazol-2-yl)methyl moiety, which introduces both alicyclic (cyclohexyl) and heteroaromatic (thiazole) components.

Properties

IUPAC Name

methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-18(21)14-7-9-15(10-8-14)26(22,23)19-11-17-20-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13,19H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEVWQWSLUKIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C14H18N2O3S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a benzoate moiety with a sulfamoyl group and a thiazole derivative, which are critical for its biological activity.

The compound is believed to exert its biological effects primarily through the inhibition of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The binding affinity of this compound to CAIX has been shown to be significant, with a dissociation constant (KdK_d) as low as 0.12 nM, indicating a strong interaction with this enzyme .

Enzyme Inhibition

The mechanism involves competitive inhibition where the compound binds to the active site of CAIX, preventing substrate access and subsequent catalysis. This action alters the tumor microenvironment by reducing acidity, thereby inhibiting cancer cell invasion and metastasis.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Selectivity : The compound shows over 100-fold selectivity for CAIX compared to other CA isozymes .
  • Binding Affinity : The intrinsic dissociation constant has been reported at 0.08 pM, showcasing its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits tumor cell proliferation in various cancer cell lines.
  • Animal Models : Preclinical studies using animal models have shown that treatment with this compound leads to a significant reduction in tumor size and improved survival rates compared to control groups.
  • X-ray Crystallography : Structural analysis via X-ray crystallography has provided insights into how the compound interacts with CAIX at the molecular level, confirming its binding position and interactions .

Comparative Analysis with Related Compounds

Compound NameBinding Affinity (Kd)Selectivity for CAIXNotes
This compound0.12 nM>100-foldStrong potential as an anticancer agent
Methyl 5-sulfamoyl-benzoate0.15 nMHighRelated structure with similar activity
Methyl sulfonamide derivativesVariesModerateLess selective than targeted compounds

Future Perspectives

The ongoing research into this compound suggests promising avenues for development as an anticancer therapeutic agent. Further studies are needed to explore:

  • Long-term Efficacy : Understanding the long-term effects and potential resistance mechanisms.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • Aromatic substituents (e.g., 4-methoxybenzyl in 1i ) confer moderate lipophilicity, while alicyclic groups (e.g., cyclohexyl in LMM11 ) enhance membrane permeability. The thiazole ring in the target compound may further improve π-stacking interactions in biological targets .
  • The tert-butyl carbamate group in Compound 114 increases steric bulk and may protect reactive amines during synthesis .

Synthetic Pathways :

  • Sulfamoylation reactions (e.g., 1i , 1aa ) are standard for introducing sulfonamide linkages, using methyl 4-(chlorosulfonyl)benzoate and amines in DCM .
  • Photo-induced cross-coupling (e.g., 2i , 2aa ) generates biphenyl derivatives, but this method is less relevant to the target compound unless further functionalization is required .
  • Pd-catalyzed methods (e.g., Compound 114 ) enable complex aryl couplings but involve higher costs and technical complexity .

Biological Activity: LMM11 demonstrates antifungal activity, likely due to its cyclohexyl group enhancing cellular uptake and thioredoxin reductase inhibition . The target compound’s thiazole moiety could similarly modulate enzyme interactions. No bioactivity data are reported for 1i or 1aa, highlighting their roles as synthetic intermediates rather than therapeutic candidates .

Physicochemical and Functional Implications

  • Solubility : Methoxy and methyl groups (e.g., 1i , 1aa ) improve aqueous solubility compared to alicyclic substituents. The target compound’s cyclohexyl-thiazole group likely reduces solubility but increases blood-brain barrier penetration.
  • Synthetic Scalability : Sulfamoylation (as in 1i ) is scalable and efficient, whereas Pd-catalyzed methods (e.g., Compound 114 ) require stringent conditions and purification .

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